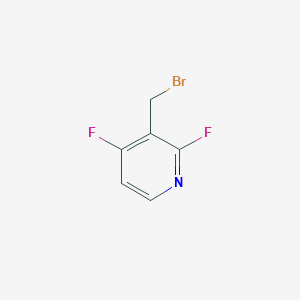
3-(Bromomethyl)-2,4-difluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2,4-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromomethyl group and two fluorine atoms attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4-difluoropyridine typically involves the bromination of 2,4-difluoropyridine. One common method is the reaction of 2,4-difluoropyridine with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
3-(Bromomethyl)-2,4-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Produces substituted pyridines with various functional groups.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the formation of methyl-substituted pyridines.
科学研究应用
3-(Bromomethyl)-2,4-difluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 3-(Bromomethyl)-2,4-difluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring. These interactions facilitate the formation of new chemical bonds and the synthesis of diverse derivatives .
相似化合物的比较
Similar Compounds
- 3-(Bromomethyl)pyridine
- 2,4-Difluoropyridine
- 3-(Chloromethyl)-2,4-difluoropyridine
Uniqueness
3-(Bromomethyl)-2,4-difluoropyridine stands out due to the combination of bromomethyl and difluoro substituents on the pyridine ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry. Compared to its analogs, it offers enhanced reactivity towards nucleophiles and electrophiles, facilitating the synthesis of a wide range of derivatives .
属性
分子式 |
C6H4BrF2N |
|---|---|
分子量 |
208.00 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2,4-difluoropyridine |
InChI |
InChI=1S/C6H4BrF2N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 |
InChI 键 |
CNGKCGHGMUXDOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1F)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



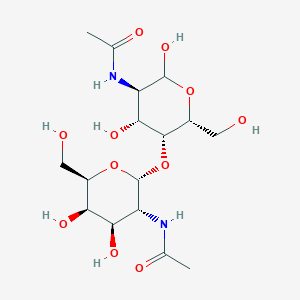
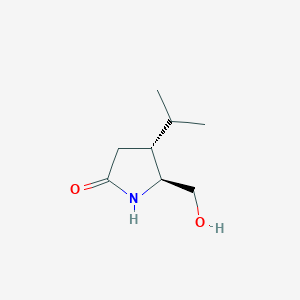

![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
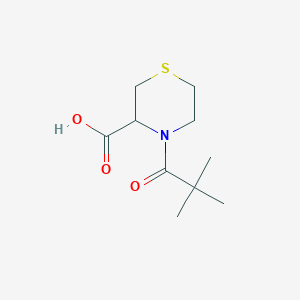
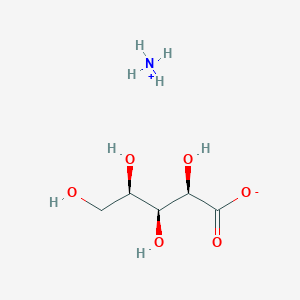
![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
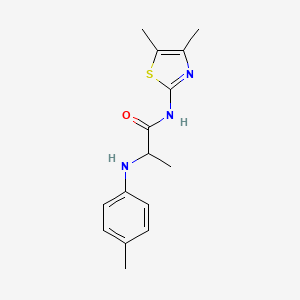
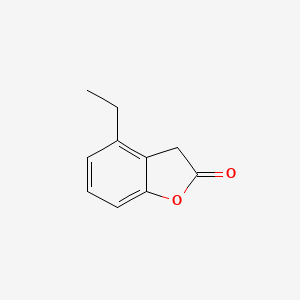
![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)
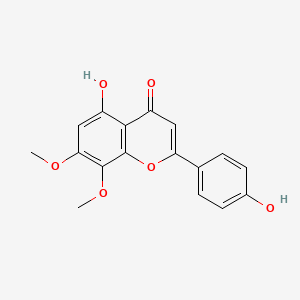
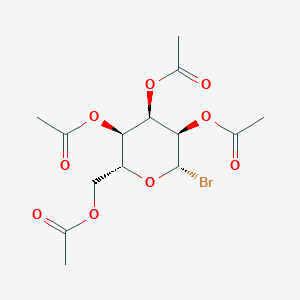
![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)
